N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic core structure fused with a pyridine ring. Its structural uniqueness arises from the 3-chloro-4-fluorophenyl carboxamide substituent and a methyl group at position 2. Patents highlight pyrazolo[3,4-b]pyridine derivatives as promising candidates for autoimmune disease treatment due to their modulation of immune-related kinases or receptors . The chloro-fluorophenyl group likely enhances target binding affinity and metabolic stability compared to non-halogenated analogs, while the hexahydro ring system may confer conformational flexibility for improved selectivity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNSPLDCYQVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu 4) . This receptor is expressed presynaptically on terminals projecting from the striatum to the globus pallidus external segment (GPe), the first synapse of the BG indirect pathway.
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGlu 4 receptor. Activation of mGlu 4 at these terminals has been shown to reduce inappropriate GABA release onto the GPe, normalizing motor output.
Biochemical Pathways
The compound affects the basal ganglia (BG) circuitry . The BG controls motor function through two distinct pathways from the striatum: the direct and indirect pathways. These pathways have opposite effects on motor activity: activation of the direct pathway promotes movement, and the indirect pathway inhibits it.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models. This suggests that it could interact with this receptor and potentially influence biochemical reactions involving this receptor.
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide (referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
Molecular Formula: C20H14ClFN4O2
Molecular Weight: 396.8 g/mol
IUPAC Name: this compound
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of compound 1 involves multi-step reactions typically starting from readily available precursors. Various methods have been reported in literature for synthesizing pyrazolo[3,4-b]pyridines through condensation reactions and modifications of existing compounds. For instance, a recent study demonstrated the synthesis of a library of pyrazolo[3,4-b]pyridines via trifluoracetic acid-catalyzed reactions of 5-aminopyrazoles with α-oxoketene dithioacetals .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the pyrazolo[3,4-b]pyridine scaffold. For example:
- In Vitro Assays: Compounds derived from similar structures exhibited promising activity against Mycobacterium tuberculosis (MTB), with some showing significant inhibition in Minimum Inhibitory Concentration (MIC) assays .
- Mechanism of Action: The proposed mechanism often involves the inhibition of essential bacterial enzymes or pathways critical for survival.
Antioxidant Activity
Another aspect of biological evaluation includes antioxidant activity. For instance, related compounds have shown moderate antioxidant properties in DPPH assays with IC50 values indicating their potential utility in oxidative stress-related conditions .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of compound 1 to various biological targets. These studies suggest that modifications at specific positions on the pyrazolo ring can significantly enhance binding interactions with target proteins involved in disease processes .
Case Study 1: Antitubercular Activity
In a study focused on antitubercular agents, several derivatives of pyrazolo[3,4-b]pyridines were synthesized and evaluated against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions at the N(1) and C(3) positions enhanced activity significantly compared to standard treatments .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various pyrazolo derivatives. It was found that electron-donating groups at certain positions improved biological efficacy against various pathogens while maintaining low toxicity profiles .
Summary Table of Biological Activities
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Critical Analysis of Substituent Impact
- Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound enhances electronegativity and π-π stacking vs.
- Ring Flexibility: The hexahydro pyrazolo-pyridine core may allow better adaptation to enzyme active sites compared to rigid chromenone derivatives .
- Solubility : Methoxypropyl chains () increase hydrophilicity but may reduce blood-brain barrier penetration, whereas the target compound’s methyl group balances lipophilicity for systemic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
